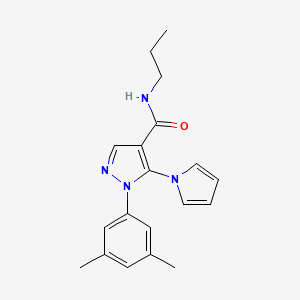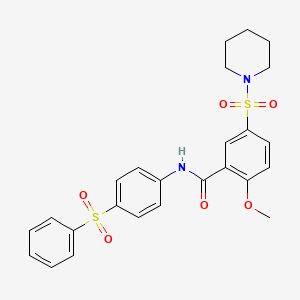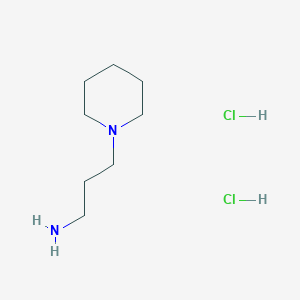![molecular formula C16H19N3O2 B2354892 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034507-23-6](/img/structure/B2354892.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone is an organic molecule that integrates heterocyclic frameworks and cyclopropyl functionalities. Its unique structure and reactivity make it significant for various scientific research applications, particularly in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The initial step may involve the creation of the pyrazolopyrazine core, followed by the introduction of the cyclopropyl group and the furan ring. Each step requires precise reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Industrial Production Methods : Large-scale production may involve optimized synthetic routes using cost-effective raw materials and efficient catalytic processes. Process intensification techniques, such as continuous flow chemistry, could be employed to enhance the overall efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization. Common Reagents and Conditions : Oxidation reactions might use reagents like potassium permanganate or chromium trioxide, while reduction reactions could employ hydrogen gas or lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific temperature and solvent conditions. Major Products Formed : Depending on the reaction, major products can include oxidized or reduced forms of the compound, substituted derivatives, or cyclized products that retain or enhance the molecular complexity.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound can serve as a building block for synthesizing more complex molecules or studying reaction mechanisms. Biology : Its structural features could make it useful for probing biological systems or developing new biological probes. Medicine : The compound might be investigated for its potential therapeutic properties, including activity against specific biological targets or pathways. Industry : Industrial applications might include its use as an intermediate in the manufacture of pharmaceuticals, agrochemicals, or specialty materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions with target biomolecules. This may involve binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The precise mechanism of action would depend on the context of its application, such as inhibiting a particular enzyme or disrupting a biological process.
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds might include other pyrazolopyrazine derivatives or cyclopropyl-furan hybrids. For instance, compounds like (2-cyclopropylpyrazolo[1,5-a]pyrazin-5-yl)ketones or (dimethylfuran-3-yl)methanones share structural similarities. Uniqueness
Hope this covers everything you wanted to know
Propiedades
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-7-14(11(2)21-10)16(20)18-5-6-19-13(9-18)8-15(17-19)12-3-4-12/h7-8,12H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGPTAWAFPLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
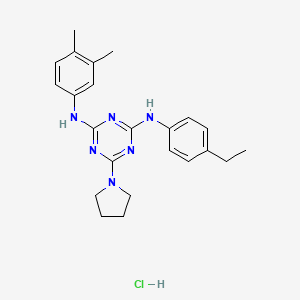
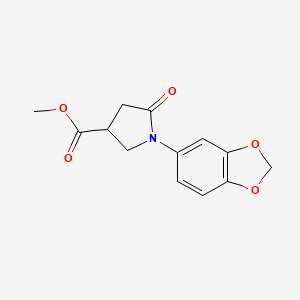
![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)
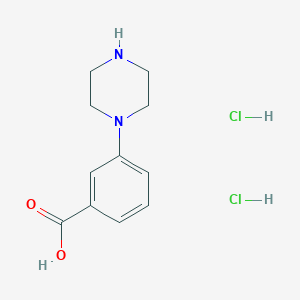
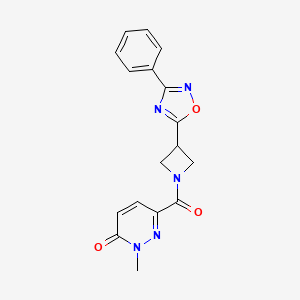
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
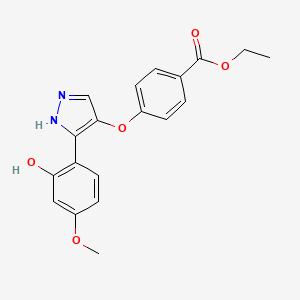
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
